1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

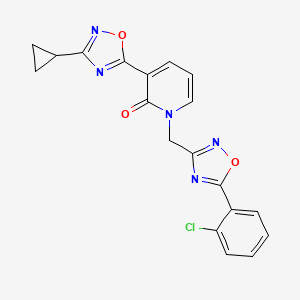

This compound (CAS: 1396868-26-0) features a pyridin-2(1H)-one core substituted with two distinct 1,2,4-oxadiazole moieties. The first oxadiazole ring is linked via a methyl group to the pyridinone nitrogen and carries a 2-chlorophenyl substituent. The second oxadiazole is directly attached to the pyridinone at the 3-position and includes a cyclopropyl group (Fig. 1). Such bifunctional oxadiazole architectures are often explored in medicinal chemistry due to their metabolic stability and capacity for hydrogen bonding, which can enhance target binding .

Properties

IUPAC Name |

1-[[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O3/c20-14-6-2-1-4-12(14)17-21-15(23-27-17)10-25-9-3-5-13(19(25)26)18-22-16(24-28-18)11-7-8-11/h1-6,9,11H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTJZPMRNVFUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are summarized in Table 1.

Table 1. Structural Comparison with Analogues

- Chlorine’s electron-withdrawing nature could enhance oxidative stability but reduce solubility compared to methoxy groups .

- Cyclopropyl vs. Bulkier Groups : The cyclopropyl substituent in the target compound offers a balance between lipophilicity and metabolic stability. In contrast, trifluoromethyl () or dichlorophenyl () groups may increase hydrophobicity, affecting bioavailability .

Preparation Methods

Amidoxime Formation from 2-Chlorobenzonitrile

The synthesis begins with the conversion of 2-chlorobenzonitrile to N'-hydroxy-2-chlorobenzimidamide (amidoxime) using hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.

$$

\text{2-Chlorobenzonitrile} + \text{NH}_2\text{OH·HCl} \rightarrow \text{N'-Hydroxy-2-chlorobenzimidamide} \quad

$$

Cyclization with Chloroacetyl Chloride

The amidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole .

$$

\text{N'-Hydroxy-2-chlorobenzimidamide} + \text{ClCH}_2\text{COCl} \rightarrow \text{3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole} \quad

$$

Optimization Note : Substituting DCM with dimethylacetamide (DMA) at 150°C in a continuous-flow reactor increases yield from 53% to 99% by minimizing side reactions.

Synthesis of 3-Cyclopropyl-1,2,4-Oxadiazol-5-yl Fragment

Cyclopropanecarboxylic Acid Activation

Cyclopropanecarboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), forming the corresponding imidazolide.

Coupling with Amidoxime

The imidazolide reacts with N'-hydroxycyclopropanecarboximidamide (prepared from cyclopropanecarbonitrile) in the presence of HATU, yielding 3-cyclopropyl-5-(1H-imidazol-1-yl)-1,2,4-oxadiazole .

$$

\text{Cyclopropanecarbonitrile} \xrightarrow{\text{NH}_2\text{OH}} \text{N'-Hydroxycyclopropanecarboximidamide} \xrightarrow{\text{CDI/HATU}} \text{3-Cyclopropyl-1,2,4-oxadiazol-5-yl} \quad

$$

Key Insight : Continuous-flow systems enhance reproducibility, achieving 80–88% yields compared to 35–59% in batch processes.

Functionalization of the Pyridin-2(1H)-one Core

Alkylation at the N1 Position

The pyridin-2(1H)-one core undergoes alkylation with 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole using potassium carbonate in acetonitrile at reflux (82°C, 12 hours).

$$

\text{Pyridin-2(1H)-one} + \text{3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole} \rightarrow \text{1-((5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one} \quad

$$

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the dihedral angles between oxadiazole rings and the pyridinone core (82.82° and 9.92°), stabilized by C–H⋯O/N hydrogen bonds.

Comparative Evaluation of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.